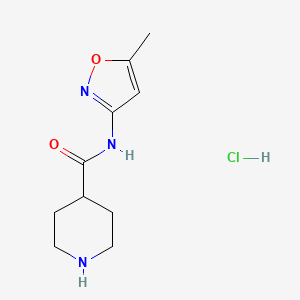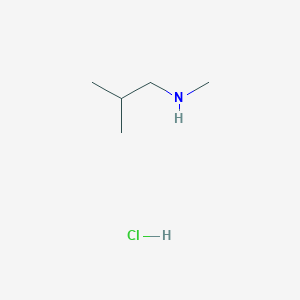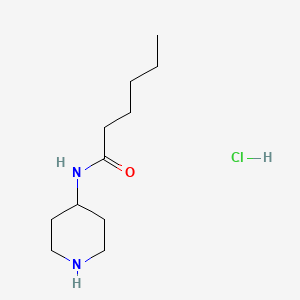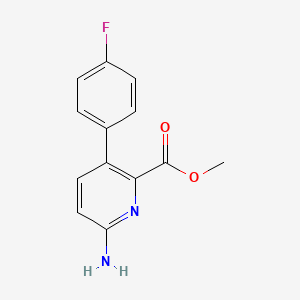
6-アミノ-3-(4-フルオロフェニル)ピリジン-2-カルボン酸メチル
概要
説明
“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1214370-70-3. Its molecular formula is C13H11FN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” has a molecular weight of 246.24 .科学的研究の応用
抗菌作用
ジアジンアルカロイドは、6-アミノ-3-(4-フルオロフェニル)ピリジン-2-カルボン酸メチルなどの化合物を含み、顕著な抗菌作用を示すことが報告されています。 これらの化合物は、DNAおよびRNA構造と類似した2つの窒素含有量のため、広範囲の薬理学的用途の中心的な構成要素として機能します .
抗がん活性
ジアジンアルカロイドは、アデニンやグアニンなどのDNA塩基と構造的に類似しているため、抗がん用途における有効性が説明されます。 これらの化合物は、がん細胞の増殖と増殖を阻害する可能性について積極的に研究されています .
抗ウイルス薬
インドール誘導体は、6-アミノ-3-(4-フルオロフェニル)ピリジン-2-カルボン酸メチルと構造的に関連しており、有望な抗ウイルス活性を示しています。 特に、この化合物の誘導体は、インフルエンザAに対する阻害活性を示すことが報告されており、抗ウイルス薬としての可能性が示唆されています .
抗葉酸活性
ジアジンは、6-アミノ-3-(4-フルオロフェニル)ピリジン-2-カルボン酸メチルを含む、抗葉酸特性で知られています。 これらは抗代謝物として作用し、病原体やがん細胞の代謝過程を妨害するため、治療研究において重要です .
チロシンキナーゼ阻害
これらの化合物は、シグナル伝達経路において重要な役割を果たすチロシンキナーゼ酵素を阻害する能力についても調査されています。 これらの酵素を阻害することは、がんを含むさまざまな疾患の治療に役立ちます .
抗アレルギー性
ジアジン骨格は、その潜在的な抗アレルギー効果について研究されています。 これらの化合物は、免疫応答を調節することにより、アレルギー治療の新しい道を切り開く可能性があります .
抗結核の可能性
縮合ピリジン誘導体は、抗結核活性を有する物質の構造に見られます。 これらの化合物の研究は、世界的な健康上の懸念である結核の新しい治療法につながる可能性があります .
香料および香料業界
薬理学的用途に加えて、ジアジンは、多くの天然香料および香料に存在するため、香料および香料業界においても重要です .
これらの分野はそれぞれ、6-アミノ-3-(4-フルオロフェニル)ピリジン-2-カルボン酸メチルを含む科学研究および応用開発に独自な課題と機会を提供しています。
Synthetic Approaches for Pharmacologically Active Decorated Six … - IntechOpen A brief review of the biological potential of indole derivatives - SpringerOpen Fused Pyridine Derivatives: Synthesis and Biological Activities - IntechOpen
Safety and Hazards
The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .
作用機序
Target of Action
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a synthetic compound with a pyridine core Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with a similar structure can bind with high affinity to multiple receptors . This binding can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24624 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
生化学分析
Biochemical Properties
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can alter metabolic fluxes within cells, impacting the overall metabolic state .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects observed in initial experiments .
Dosage Effects in Animal Models
The effects of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level . These dosage-dependent effects are crucial for determining the safe and effective use of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate in research and potential therapeutic applications .
Metabolic Pathways
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The subcellular localization of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is essential for understanding its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)
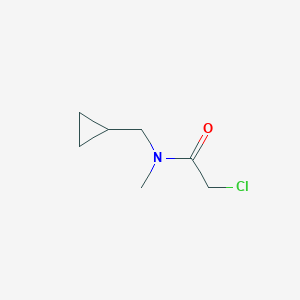
![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)
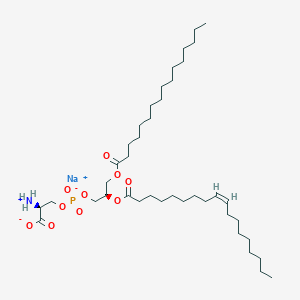
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)


![4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1420821.png)

